Egfr/cdk2-IN-1 -

Egfr/cdk2-IN-1

Catalog Number: EVT-12535995
CAS Number:
Molecular Formula: C19H12BrClO2
Molecular Weight: 387.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr/cdk2-IN-1 is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound targets two critical proteins involved in cell proliferation and cancer progression: the epidermal growth factor receptor and cyclin-dependent kinase 2. The inhibition of these proteins is significant in the development of cancer therapies aimed at halting tumor growth and inducing apoptosis in cancer cells.

Source

The compound was synthesized as part of research efforts to develop dual inhibitors targeting both the epidermal growth factor receptor and cyclin-dependent kinase 2. Studies have shown that derivatives of indole-2-carboxamides, including Egfr/cdk2-IN-1, exhibit strong antiproliferative activity against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Classification

Egfr/cdk2-IN-1 can be classified as a small molecule inhibitor. It falls under the category of dual-target inhibitors, specifically designed to interact with both the epidermal growth factor receptor and cyclin-dependent kinase 2, making it a promising candidate for cancer treatment strategies.

Synthesis Analysis

Methods

The synthesis of Egfr/cdk2-IN-1 involves several steps, primarily utilizing indole derivatives. Key methods include:

  1. Fisher Indole Cyclization: This reaction involves the use of phenyl hydrazine hydrochloride and 2-oxopropanoic acid in the presence of p-toluenesulfonic acid to yield 3-methylindole-2-carboxylates.
  2. Alkaline Hydrolysis: The esters obtained from the previous step are hydrolyzed to yield carboxylic acids.
  3. Coupling Reaction: The carboxylic acids are then coupled with appropriate amines using N,N-diisopropylethylamine as a base and BOP as a coupling reagent in dichloromethane, resulting in the formation of target carboxamides .

Technical Details

The characterization of synthesized compounds is performed using techniques such as 1^{1}H NMR, 13^{13}C NMR, and high-resolution electrospray ionization mass spectrometry (HRESI-MS). For instance, the 1^{1}H NMR spectrum reveals specific chemical shifts that correspond to different functional groups within the compound .

Molecular Structure Analysis

Structure

Egfr/cdk2-IN-1 exhibits a complex molecular structure characterized by multiple functional groups that facilitate its interaction with target proteins. The precise structural formula includes various substituents that enhance its binding affinity.

Data

The molecular formula for Egfr/cdk2-IN-1 has been identified as C22_{22}H25_{25}ClN3_{3}O2_{2}, with a notable peak at m/z 398.1629 observed in mass spectrometry analysis .

Chemical Reactions Analysis

Reactions

Egfr/cdk2-IN-1 participates in several key reactions relevant to its mechanism of action:

  • Binding to Target Proteins: The compound interacts with the active sites of both the epidermal growth factor receptor and cyclin-dependent kinase 2, inhibiting their activities.
  • Induction of Apoptosis: The compound has been shown to modulate apoptotic pathways by influencing pro-apoptotic and anti-apoptotic gene expressions, leading to increased apoptosis in cancer cells .

Technical Details

Molecular docking studies have been conducted to elucidate how Egfr/cdk2-IN-1 binds to its targets, revealing important interactions with amino acid residues critical for enzyme activity .

Mechanism of Action

Process

Egfr/cdk2-IN-1 functions primarily by inhibiting the enzymatic activity of both the epidermal growth factor receptor and cyclin-dependent kinase 2. This dual inhibition leads to:

  • Cell Cycle Arrest: By inhibiting cyclin-dependent kinase 2, the compound disrupts cell cycle progression.
  • Inhibition of Cell Proliferation: The blockade of epidermal growth factor receptor signaling contributes to reduced proliferation rates in cancer cells.
  • Apoptosis Induction: Enhanced expression of pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2 facilitates programmed cell death .

Data

In vitro studies have demonstrated significant inhibitory effects on cancer cell lines, with IC50_{50} values indicating potent activity against both targets .

Physical and Chemical Properties Analysis

Physical Properties

Egfr/cdk2-IN-1 is typically characterized by its solid-state form at room temperature, exhibiting stability under standard laboratory conditions.

Chemical Properties

The compound's solubility profile, reactivity with biological targets, and stability under physiological conditions are crucial for its effectiveness as a therapeutic agent. Specific data regarding solubility and stability are essential for formulation development but may vary based on synthesis conditions.

Applications

Scientific Uses

Egfr/cdk2-IN-1 has significant potential applications in cancer therapy due to its dual-target inhibition mechanism. It is primarily investigated for:

  • Cancer Treatment: As a potential therapeutic agent against various cancers, particularly those driven by aberrant epidermal growth factor receptor or cyclin-dependent kinase 2 signaling pathways.
  • Research Tool: It serves as a valuable tool for studying cellular mechanisms related to apoptosis and cell cycle regulation in cancer biology.

Properties

Product Name

Egfr/cdk2-IN-1

IUPAC Name

(E)-1-(4-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-en-1-one

Molecular Formula

C19H12BrClO2

Molecular Weight

387.7 g/mol

InChI

InChI=1S/C19H12BrClO2/c20-14-7-5-13(6-8-14)18(22)11-9-15-10-12-19(23-15)16-3-1-2-4-17(16)21/h1-12H/b11-9+

InChI Key

YIOGDNXXYFSGJY-PKNBQFBNSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)Br)Cl

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.